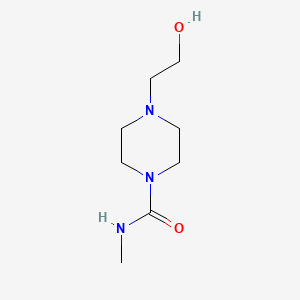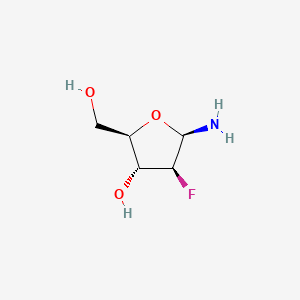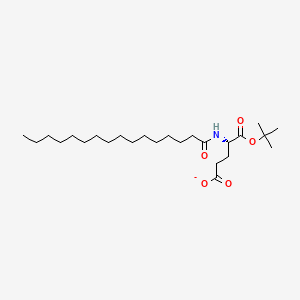![molecular formula C8H15NO6 B583411 N-乙酰-D-[1-13C]半乳糖胺 CAS No. 478518-53-5](/img/structure/B583411.png)
N-乙酰-D-[1-13C]半乳糖胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-D-[1-13C]galactosamine is a labeled analogue of D-N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is significant in various biochemical and medical research applications due to its role in glycosylation processes and its use as a metabolic tracer.
科学研究应用
N-acetyl-D-[1-13C]galactosamine is widely used in scientific research, including:
Chemistry: As a metabolic tracer in nuclear magnetic resonance (NMR) studies to investigate metabolic pathways.
Biology: In glycosylation studies to understand protein-carbohydrate interactions.
Medicine: As a diagnostic tool in imaging and metabolic studies.
Industry: Used in the production of glycosylated proteins and other biotechnological applications.
作用机制
- GalNAc is an amino sugar and a component of many O-linked and N-linked glycan structures .
- Its primary target is the glycosylation process. Specifically, it serves as the initial O-linked sugar for many serine and threonine residues in protein glycosylations .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
N-acetyl-D-[1-13C]galactosamine interacts with a variety of enzymes, proteins, and other biomolecules. As uridine diphosphate (UDP)-GalNAc, N-acetyl-D-[1-13C]galactosamine is the initial O-linked sugar to many serine and threonine residues in protein glycosylations . The nature of these interactions is complex and involves multiple biochemical pathways.
Molecular Mechanism
The molecular mechanism of N-acetyl-D-[1-13C]galactosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an initial O-linked sugar, it plays a crucial role in protein glycosylations .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-acetyl-D-[1-13C]galactosamine typically involves the peracetylation of D-galactosamine hydrochloride to form D-galactosamine pentaacetate. This is followed by the selective removal of O-acetyl groups to yield N-acetyl-D-galactosamine . The reaction conditions include using acetic anhydride as the acylating agent and 4-dimethylaminopyridine as the acid-binding agent, with the reaction temperature maintained between -5°C to 5°C .
Industrial Production Methods: Industrial production methods for N-acetyl-D-galactosamine involve similar synthetic routes but are optimized for large-scale production. This includes the use of organic bases with specific pKa values to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: N-acetyl-D-[1-13C]galactosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Common substitution reactions involve replacing hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
相似化合物的比较
N-acetylglucosamine: Another amino sugar involved in glycosylation.
Galactosamine: A precursor in the biosynthesis of glycosaminoglycans.
N-acetylgalactosamine: The non-labeled analogue of N-acetyl-D-[1-13C]galactosamine.
Uniqueness: N-acetyl-D-[1-13C]galactosamine is unique due to its isotopic labeling, which allows for detailed metabolic studies using NMR and other spectroscopic techniques. This labeling provides insights into metabolic pathways that are not possible with non-labeled analogues.
属性
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1/i8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-GCYRFSSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[13CH]1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
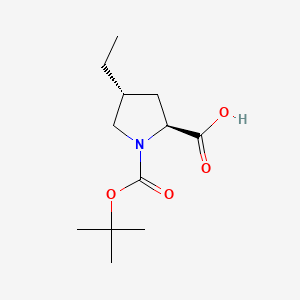
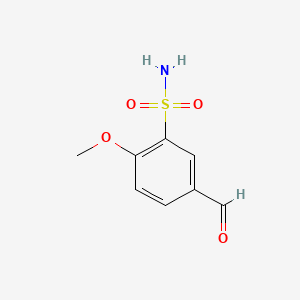
![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
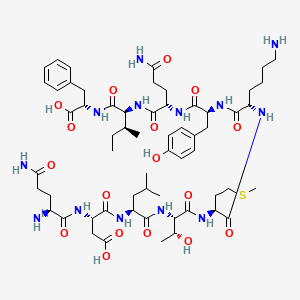
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)


acetyl chloride](/img/structure/B583341.png)
